tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
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Overview
Description
tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a piperazine ring, a pyrido[4,3-d]pyrimidine core, and a tert-butyl ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the use of aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods may involve solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid to form sulfoxides.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.
Common reagents used in these reactions include sulfonium salts, m-chloroperbenzoic acid, and various nucleophiles. Major products formed from these reactions include sulfoxides, substituted piperazines, and cyclized derivatives .
Scientific Research Applications
tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . It may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can be compared with other similar compounds, such as:
- 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- 7-amino-2-tert-butyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidine
These compounds share structural similarities but differ in their substituents and biological activities
Properties
Molecular Formula |
C16H25N5O2 |
---|---|
Molecular Weight |
319.40 g/mol |
IUPAC Name |
tert-butyl 2-piperazin-1-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H25N5O2/c1-16(2,3)23-15(22)21-7-4-13-12(11-21)10-18-14(19-13)20-8-5-17-6-9-20/h10,17H,4-9,11H2,1-3H3 |
InChI Key |
PICYPOZQWUFRKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)N3CCNCC3 |
Origin of Product |
United States |
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